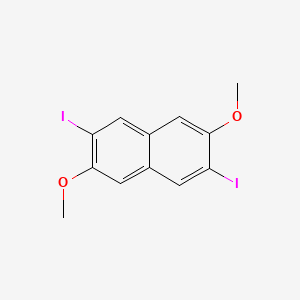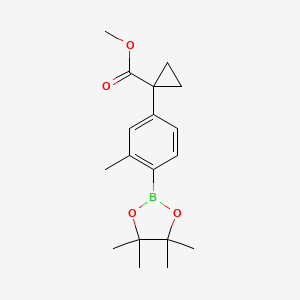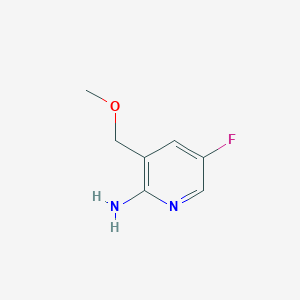
5-Fluoro-3-(methoxymethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(methoxymethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s electronic properties, making it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as Selectfluor, is used to replace a leaving group (e.g., a halogen) on the pyridine ring . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 5-Fluoro-3-(methoxymethyl)pyridin-2-amine, often employs continuous flow reactors to ensure efficient mixing and heat transfer . This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
5-Fluoro-3-(methoxymethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
5-Fluoro-3-(methoxymethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Fluoro-3-(methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 5-Fluoro-3-methoxypyridin-2-amine
- 2-Amino-3-bromo-5-fluoropyridine
- 5-Fluoro-2-aminopyrimidine derivatives
Uniqueness
5-Fluoro-3-(methoxymethyl)pyridin-2-amine is unique due to the presence of both a fluorine atom and a methoxymethyl group on the pyridine ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other fluorinated pyridines .
特性
分子式 |
C7H9FN2O |
|---|---|
分子量 |
156.16 g/mol |
IUPAC名 |
5-fluoro-3-(methoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9FN2O/c1-11-4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3,(H2,9,10) |
InChIキー |
YWPRTLLHPBPDBE-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(N=CC(=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
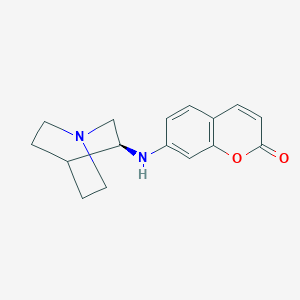
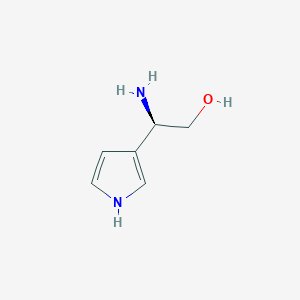
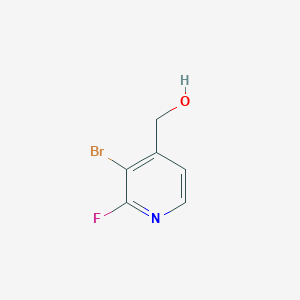
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
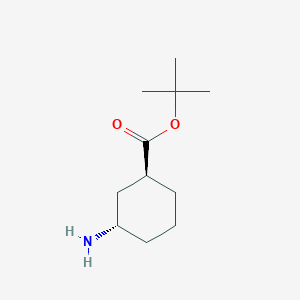
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
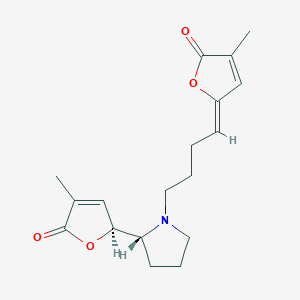
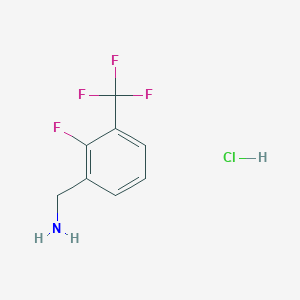
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)
